Cas no 1695905-26-0 (1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
- EN300-1292724
- 1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one
- 1695905-26-0
-
- Inchi: 1S/C13H14N2O/c1-3-13(16)11-4-6-12(7-5-11)15-9-10(2)8-14-15/h4-9H,3H2,1-2H3
- InChI Key: WCGAZAYQWVMMLP-UHFFFAOYSA-N
- SMILES: O=C(CC)C1C=CC(=CC=1)N1C=C(C)C=N1
Computed Properties
- Exact Mass: 214.110613074g/mol
- Monoisotopic Mass: 214.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.9Ų
1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292724-10000mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1292724-2500mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 2500mg |
$810.0 | 2023-09-30 | ||
Enamine | EN300-1292724-5000mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 5000mg |
$1199.0 | 2023-09-30 | ||
Enamine | EN300-1292724-50mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 50mg |
$348.0 | 2023-09-30 | ||
Enamine | EN300-1292724-250mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 250mg |
$381.0 | 2023-09-30 | ||
Enamine | EN300-1292724-1.0g |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292724-100mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 100mg |
$364.0 | 2023-09-30 | ||
Enamine | EN300-1292724-1000mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1292724-500mg |
1-[4-(4-methyl-1H-pyrazol-1-yl)phenyl]propan-1-one |
1695905-26-0 | 500mg |
$397.0 | 2023-09-30 |
1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one Related Literature
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one
Research Brief on 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) in Chemical Biology and Pharmaceutical Applications
The compound 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's unique structure, featuring a pyrazole moiety linked to a phenylpropanone scaffold, suggests promising interactions with biological targets, particularly in the context of inflammation and oncology.
Recent studies have highlighted the compound's role as a modulator of key signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanism, revealing a high affinity for the COX-2 active site. These findings suggest potential applications in the development of novel anti-inflammatory agents with improved selectivity and reduced side effects compared to traditional NSAIDs.
In addition to its anti-inflammatory properties, preliminary research has explored the compound's anticancer potential. A 2024 preprint in BioRxiv reported that 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one induces apoptosis in certain cancer cell lines, particularly those with dysregulated PI3K/AKT/mTOR pathways. The study employed flow cytometry and Western blotting to confirm the compound's ability to trigger caspase-dependent apoptosis, while sparing normal cells. These results position the compound as a promising candidate for further investigation in targeted cancer therapies.
The synthetic accessibility of 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one has also been a focus of recent research. A 2023 paper in Organic Process Research & Development outlined an optimized, scalable synthesis route with a yield exceeding 85%. The protocol emphasizes green chemistry principles, utilizing solvent-free conditions and catalytic methods to minimize environmental impact. This advancement addresses a critical bottleneck in the compound's translational potential, enabling larger-scale production for preclinical and clinical studies.
Despite these promising developments, challenges remain in the compound's development pathway. Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) indicate that while the compound demonstrates good oral bioavailability in rodent models, its metabolic stability in human liver microsomes requires optimization. Researchers are currently exploring structural analogs and prodrug strategies to address these limitations while maintaining the compound's therapeutic efficacy.
In conclusion, 1-4-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one (CAS: 1695905-26-0) represents a multifaceted compound with significant potential in pharmaceutical development. Its dual activity against inflammatory and oncogenic targets, coupled with improved synthetic accessibility, positions it as a compelling candidate for further investigation. Future research directions should focus on structure-activity relationship studies to optimize pharmacokinetic properties and expand the therapeutic window, potentially leading to novel treatments for chronic inflammation and cancer.
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